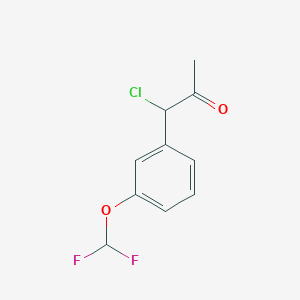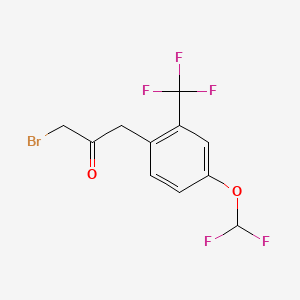
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and sulfur atoms
Preparation Methods
The synthesis of 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of a precursor compound followed by chloromethylation and thiolation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality. These methods often utilize automated systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The mercapto group (–SH) can be oxidized to form disulfides or reduced to form thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of halogen and mercapto groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-chloropropane: A simpler compound with similar halogen functionality but lacking the mercapto group.
1,2-Dibromo-3-chloropropane: Another halogenated compound with different reactivity and applications.
1-Bromo-2-methylpropane: A compound with a different substitution pattern and reactivity.
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-bromo-3-[2-(chloromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-9(13)3-7-1-2-10(14)4-8(7)6-12/h1-2,4,14H,3,5-6H2 |
InChI Key |
QPWHFQZXJOBQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)CCl)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)

![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)








